8-hydroxyquinoline-5-sulfonic Acid Hydrate
Overview
Description
8-Hydroxyquinoline-5-sulfonic acid hydrate is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatility and is widely used in various scientific and industrial applications. It is a colorless solid that forms a chelating agent, which is particularly useful in the quantitative determination of metal ions .
Mechanism of Action
Target of Action
The primary target of 8-hydroxyquinoline-5-sulfonic acid hydrate is trace metals . It is employed as a reagent for the determination of these metals . The compound has a high affinity for metals, allowing it to bind and form complexes with them .
Mode of Action
This compound interacts with its targets (trace metals) by binding to them and forming complexes . This interaction results in changes in the fluorescence properties of the system, which can be detected and measured .
Result of Action
The primary result of the action of this compound is the formation of complexes with trace metals . This leads to changes in the fluorescence properties of the system, enabling the detection and quantification of these metals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the solution, the presence of other compounds, and the concentration of the reagent and trace metals . Proper storage and handling are also crucial to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that 8-hydroxyquinoline, the parent compound, exhibits antiseptic, disinfectant, and pesticide properties, functioning as a transcription inhibitor .
Molecular Mechanism
It is known that in its photo-induced excited state, 8-hydroxyquinoline converts to zwitterionic isomers, in which the hydrogen atom is transferred from oxygen to nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-5-sulfonic acid hydrate typically involves the sulfonation of 8-hydroxyquinoline. This process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually performed under controlled temperature conditions to ensure the selective sulfonation at the 5-position of the quinoline ring .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline-5-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into less oxidized forms, often altering its chelating properties.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
8-Hydroxyquinoline-5-sulfonic acid hydrate has a wide range of applications in scientific research:
Biology: This compound is employed in various biological assays to detect and quantify metal ions in biological samples.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound that also acts as a chelating agent but lacks the sulfonic acid group.
5-Chloro-8-hydroxyquinoline: A derivative with a chlorine atom at the 5-position, which alters its chemical properties and applications.
8-Hydroxy-2-quinolinecarboxylic acid: Another derivative with a carboxylic acid group, used in different applications compared to the sulfonic acid derivative.
Uniqueness
8-Hydroxyquinoline-5-sulfonic acid hydrate is unique due to its sulfonic acid group, which enhances its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and strong chelating properties .
Properties
IUPAC Name |
8-hydroxyquinoline-5-sulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYGIQVWKDVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058754 | |
Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207386-92-3, 283158-18-9 | |
Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207386-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283158189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxyquinoline-5-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Hydroxyquinoline-5-sulfonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-5-QUINOLINESULFONIC ACID MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85KC14Z44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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